REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]([F:7])([F:6])[CH2:4][NH2:5].[CH2:8](N(CC)CC)[CH3:9].C(=O)C.[BH4-].[Na+]>CO>[ClH:1].[CH2:8]([NH:5][CH2:4][C:3]([F:7])([F:6])[F:2])[CH3:9] |f:0.1,4.5,7.8|
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Name
|
|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
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Cl.FC(CN)(F)F
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Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was then stirred at 0° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the reaction mixture was stirred at 0° C. for 20 min
|
Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1M NaOH (10 mL)
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with DCM (25 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated and to it
|
Type
|
ADDITION
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Details
|
was added 2M HCl in Et2O (10 mL)
|
Type
|
FILTRATION
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Details
|
The resultant precipitate was filtered
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)NCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 743.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |